molecular formula C16H14FNO5S B2471979 N-([2,2'-bifuran]-5-ylmethyl)-3-fluoro-4-methoxybenzenesulfonamide CAS No. 2034339-15-4

N-([2,2'-bifuran]-5-ylmethyl)-3-fluoro-4-methoxybenzenesulfonamide

Cat. No.: B2471979
CAS No.: 2034339-15-4
M. Wt: 351.35
InChI Key: VYFSYWRVLMIOHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-([2,2’-bifuran]-5-ylmethyl)-3-fluoro-4-methoxybenzenesulfonamide is a complex organic compound that features a bifuran moiety linked to a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,2’-bifuran]-5-ylmethyl)-3-fluoro-4-methoxybenzenesulfonamide typically involves multiple steps. One common approach is the coupling of a bifuran derivative with a benzenesulfonamide precursor. The reaction conditions often include the use of microwave-assisted synthesis to enhance reaction rates and yields . Effective coupling reagents such as DMT/NMM/TsO− or EDC are employed to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent, and reagent concentrations to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques like crystallization or flash chromatography can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-([2,2’-bifuran]-5-ylmethyl)-3-fluoro-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The bifuran moiety can be oxidized to form corresponding furan derivatives.

    Reduction: The sulfonamide group can be reduced under specific conditions.

    Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bifuran moiety can yield furan-2-carboxylic acid derivatives, while substitution reactions can produce various substituted benzenesulfonamides .

Mechanism of Action

The mechanism of action of N-([2,2’-bifuran]-5-ylmethyl)-3-fluoro-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The bifuran moiety can engage in π-π stacking interactions, while the sulfonamide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biochemical and physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-([2,2’-bifuran]-5-ylmethyl)-3-fluoro-4-methoxybenzenesulfonamide is unique due to its combination of a bifuran moiety with a fluorinated benzenesulfonamide group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

3-fluoro-N-[[5-(furan-2-yl)furan-2-yl]methyl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO5S/c1-21-14-7-5-12(9-13(14)17)24(19,20)18-10-11-4-6-16(23-11)15-3-2-8-22-15/h2-9,18H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYFSYWRVLMIOHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=C(O2)C3=CC=CO3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.